
4-(3,4-Dichlorophenyl)-2-phenyl-1lambda~6~,4-thiazinane-1,1,3,5-tetraone
説明
3,4-Dichlorophenyl isocyanate is a chemical compound used as a chemical intermediate and in organic synthesis . It is a solid, and ranges in color from white to yellow . It is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, a novel bioactive compound 4-(3,4-dichlorophenyl)-2-(3,4,5-trimethoxy-benzylidene)-3,4-dihydro-naphthalen-1(2H)-one was synthesized using three different methods: conventional, MW irradiation with solvent, and MW irradiation without solvent .Chemical Reactions Analysis
Ethyl 2-arylhydrazinecarboxylates can work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .Physical And Chemical Properties Analysis
3,4-Dichlorophenyl isocyanate is a solid and ranges in color from white to yellow .科学的研究の応用
Solubility Studies
- Solubility in Alcohols: The solubility of 4-(3,4-dichlorophenyl)-1-tetralone, a compound structurally related to the one , was measured in various alcohols (methanol, ethanol, 1-propanol, etc.), showing varying solubility based on the carbon chain of the alcohols. This data is vital for the purification process of this compound (Wang, Li, & Li, 2008).
- Solubility in Organic Solvents: The solubility of the same compound was also measured in various organic solvents (methanol, ethanol, acetone, etc.), providing crucial information for its production process (Li, Li, & Wang, 2007).
Chemical Reactions and Derivatives
- Formation of Heterocyclic Compounds: A study focused on the reaction of a related compound, 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, with various chemicals to produce new heterocyclic compounds showing antimicrobial and antifungal activities. This showcases the compound's potential in synthesizing biologically active derivatives (Sayed et al., 2003).
Fluorescence and Sensory Applications
- Fluorescence Switches: A derivative, Tetra(4-(diethylamino)phenyl)ethene, demonstrates reversible fluorescence switching in acidic and basic solutions, indicating potential use in chemical sensing and environmental monitoring (Wang et al., 2015).
- Aggregation-Induced Emission: A related polymer shows aggregation-induced emission, useful in fluorescent photopatterning, optical limiting, and explosive detection (Hu et al., 2012).
Antimicrobial Applications
- Synthesis of Antimicrobial Agents: Another related compound, 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, was used to synthesize new compounds with moderate antimicrobial activity (Sah et al., 2014).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-(3,4-dichlorophenyl)-1,1-dioxo-2-phenyl-1,4-thiazinane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO4S/c17-12-7-6-11(8-13(12)18)19-14(20)9-24(22,23)15(16(19)21)10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPTUSNGILSEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C(S1(=O)=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



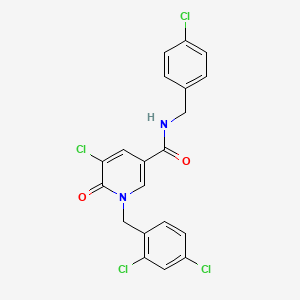
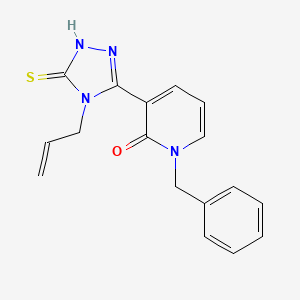
![1-benzyl-3-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone](/img/structure/B3034858.png)
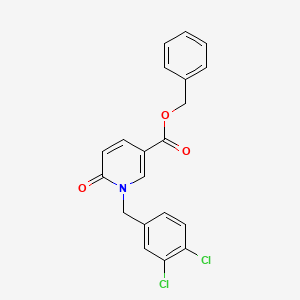

![5-chloro-1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B3034863.png)
![4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3034864.png)
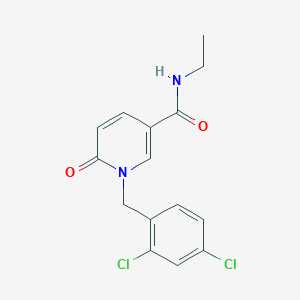
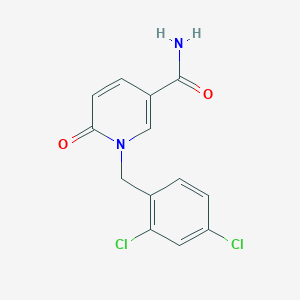
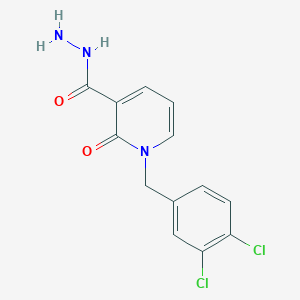
![8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine](/img/structure/B3034870.png)
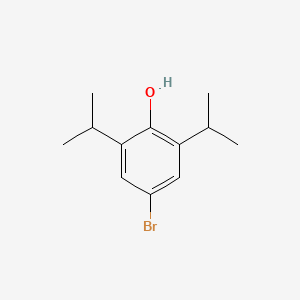
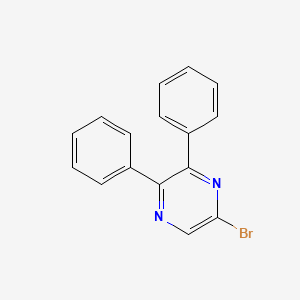
![2-[(Cyanomethyl)sulfonyl]benzoic acid](/img/structure/B3034874.png)